molecular formula C20H21N3O5 B5843901 N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide

N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide

Cat. No.: B5843901
M. Wt: 383.4 g/mol
InChI Key: FQUHJDQAWCDDMG-CIAFOILYSA-N
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Description

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide is a complex organic compound that features a benzodioxin ring, a methoxyphenyl group, and an oxamide moiety

Properties

IUPAC Name

N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-13(15-4-6-16(26-2)7-5-15)22-19(24)20(25)23-21-12-14-3-8-17-18(11-14)28-10-9-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUHJDQAWCDDMG-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-methoxyphenylacetyl chloride to form an intermediate. This intermediate is subsequently treated with oxalyl chloride to yield the final oxamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The oxamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, thereby affecting biochemical pathways related to disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino derivatives: These compounds share the benzodioxin core and exhibit similar chemical properties.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group that may have similar biological activities.

    Oxamide derivatives: Compounds containing the oxamide moiety, which can have diverse applications in chemistry and medicine.

Uniqueness

N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-[1-(4-methoxyphenyl)ethyl]oxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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